N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-1-sulfonamide
Description
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a 1,4-dioxaspiro[4.5]decane core. The naphthalene sulfonamide moiety introduces aromatic bulk, which may influence solubility and intermolecular interactions.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c21-25(22,18-10-6-8-15-7-2-3-9-17(15)18)20-13-16-14-23-19(24-16)11-4-1-5-12-19/h2-3,6-10,16,20H,1,4-5,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSMIUHTHGUIRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-1-sulfonamide typically involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine with naphthalene-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The spirocyclic structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Features
The target compound is distinguished by its naphthalene sulfonamide group and spirocyclic dioxane ring. Key structural comparisons include:
Key Observations :
- Naphthalene vs.
- Spirocyclic Core: Compounds with the 1,4-dioxaspiro[4.5]decane moiety exhibit enhanced rigidity, which may improve metabolic stability compared to non-spiro analogs .
Key Observations :
- Yield Variability : Steric hindrance from bulky groups (e.g., naphthalene in the target compound) may reduce yields compared to smaller substituents (e.g., S08’s nitrobenzene, 91% yield) .
- Purification : Column chromatography is frequently required for spirocyclic sulfonamides due to byproduct formation .
Spectroscopic Characterization
NMR and IR data highlight electronic environments:
Key Observations :
Key Observations :
- Therapeutic Potential: The target compound’s spiro core and sulfonamide group align with bioactive analogs (e.g., GUANADREL’s antihypertensive action) .
- Diverse Applications : Naphthalene sulfonamides serve roles ranging from herbicides to synthetic intermediates, highlighting functional versatility .
Physical and Solid-State Properties
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure that includes a naphthalene moiety and a sulfonamide functional group. Its molecular formula is , with a molecular weight of approximately 367.46 g/mol. The spirocyclic framework contributes to its rigidity and may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine with naphthalene-1-sulfonyl chloride under basic conditions, often using solvents like dichloromethane. The reaction parameters are critical for optimizing yield and purity.
Antimicrobial Activity
Sulfonamides, including this compound, are known for their antimicrobial properties. Studies have shown that sulfonamide derivatives can exhibit varying degrees of antibacterial activity against several pathogens. For instance, a related study demonstrated that novel sulfonamide derivatives exhibited moderate antimicrobial activity when tested against Gram-positive and Gram-negative bacteria using the agar dilution method .
Antioxidant Activity
Research indicates that sulfonamide derivatives possess antioxidant properties. The DPPH radical scavenging assay has been used to evaluate the antioxidant capacity of various sulfonamides, revealing that modifications in the chemical structure significantly affect their activity. For example, compounds with specific substituents at certain positions displayed enhanced radical scavenging abilities .
Enzyme Inhibition
The compound may also act as an inhibitor for various enzymes, particularly carbonic anhydrases (CAs). A study on related thiadiazole sulfonamide derivatives reported their inhibitory effects on different CA isoforms, suggesting potential therapeutic applications in cancer treatment due to selective inhibition of tumor-associated isoforms .
Study 1: Antimicrobial Screening
In a comparative study involving several sulfonamide derivatives, this compound was evaluated for its antimicrobial potency against a panel of bacteria. The results indicated that while it did not outperform traditional antibiotics, it retained significant activity against resistant strains .
Study 2: Antioxidant Evaluation
In another investigation focusing on antioxidant activity, the compound was subjected to DPPH and FRAP assays alongside other sulfonamides. It exhibited moderate antioxidant capacity with an IC50 value comparable to other known antioxidants in the class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
